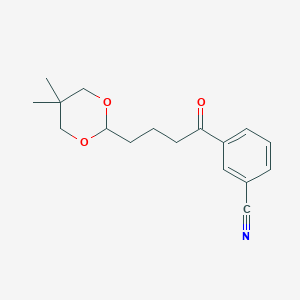

3'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Description

3'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a specialized organic compound featuring a butyrophenone backbone substituted with a cyano (-CN) group at the 3'-position of the aromatic ring and a 5,5-dimethyl-1,3-dioxane moiety at the 4-position of the aliphatic chain.

The 5,5-dimethyl-1,3-dioxane group enhances steric bulk and may improve metabolic stability, making such compounds valuable in pharmaceutical and materials science research . The cyano group, a strong electron-withdrawing substituent, likely influences electronic characteristics and binding affinity in biological systems.

Properties

IUPAC Name |

3-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-17(2)11-20-16(21-12-17)8-4-7-15(19)14-6-3-5-13(9-14)10-18/h3,5-6,9,16H,4,7-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRCKMYZYRAAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=CC(=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646045 | |

| Record name | 3-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-74-6 | |

| Record name | 3-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves the following steps:

Formation of the dioxane ring: This step involves the reaction of a suitable precursor with a dioxane-forming reagent under acidic or basic conditions.

Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.

Formation of the butyrophenone moiety: This step involves the reaction of the intermediate with a butyrophenone precursor under appropriate conditions.

Industrial Production Methods

Industrial production methods for 3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, automated synthesis, and the use of advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in 3'-cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes oxidation under strong acidic or basic conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the ketone to a carboxylic acid derivative. The dioxane ring remains stable under mild oxidation conditions but may undergo ring-opening under prolonged exposure to strong oxidizers .

Reduction Reactions

The ketone group is reducible to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The cyano group remains inert under these conditions but can be reduced to an amine using hydrogenation catalysts (e.g., Pd/C) .

Nucleophilic Substitution

The electron-withdrawing cyano group activates the aromatic ring for nucleophilic substitution. Reactions with amines or alkoxides occur preferentially at the para position relative to the cyano group .

Hydrolysis of the Cyano Group

The cyano group hydrolyzes to a carboxylic acid under acidic or basic conditions. This reaction is pH-dependent and proceeds via an intermediate amide .

Ring-Opening of Dioxane Moiety

The 1,3-dioxane ring undergoes acid-catalyzed hydrolysis to form diols. This reaction is critical for modifying solubility or generating reactive intermediates .

Cross-Coupling Reactions

The cyano group facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura) when paired with boronic acids. The dioxane ring remains intact under these conditions .

| Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 3'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)-4-biphenylylbutyrophenone | 89% |

| Vinylboronic ester | PdCl₂ | Alkenylated derivative | 75% |

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "3'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone" is challenging due to the limited information available. However, we can compile the existing data to provide a comprehensive overview of its properties, potential applications, and related research.

Chemical Properties and Identifiers

This compound is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol .

Key identifiers:

- PubChem CID: 24727948

- IUPAC Name: 3-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile

- CAS: 898756-74-6

- SMILES: CC1(COC(OC1)CCCC(=O)C2=CC=CC(=C2)C#N)C

- InChI Key: IFRCKMYZYRAAQC-UHFFFAOYSA-N

Synonyms:

Potential Applications and Research Directions

While specific applications for this compound are not extensively documented in the search results, related compounds and structural features suggest potential areas of interest:

- Medicinal Chemistry and Pharmacology : The presence of a dioxane ring structure suggests potential biological activity. Research indicates that similar compounds have been investigated for antimicrobial, anti-inflammatory, and potential anticancer activities.

- Cosmetic Formulation : Experimental design techniques are important in the development of stable, safe, and effective cosmetic products .

- Synthesis of other compounds : It can be used as a starting material or intermediate in the synthesis of other complex molecules .

- Dermatological applications: Topical formulations are used to evaluate the toxicity of xenobiotics .

- Material Science : It is used as gelling agent that forms a non-viscous solution in water and is impermeable to water and most organic solvents .

Considerations for Further Research

- Biological Activity Screening : Conducting comprehensive in vitro and in vivo studies to evaluate the antimicrobial, anti-inflammatory, and anticancer potential of the compound.

- Structure-Activity Relationship (SAR) Studies : Synthesizing and testing structural analogs to identify key functional groups responsible for the observed biological activities.

- Formulation Development : Investigating the feasibility of incorporating the compound into topical formulations for dermatological applications, considering its stability, safety, and efficacy .

- Toxicology Studies : Assessing the potential toxicity of the compound to ensure its safe use in various applications .

- Wound healing activity : Testing the compound for stability indicating parameters, skin irritation, and wound healing activity .

Mechanism of Action

The mechanism of action of 3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key analogs and their properties:

*Calculated molecular weight for 3'-cyano analog (C₁₇H₂₁NO₃).

Key Observations:

- Steric and Solubility Profiles: Methoxy derivatives (e.g., 2',3'-dimethoxy) exhibit higher molecular weights and improved solubility in polar solvents compared to halogens or cyano analogs .

- Chain Length Variations: Valerophenone derivatives (5-carbon chain) offer greater conformational flexibility than butyrophenones (4-carbon), as seen in Fluorochem’s dichloro analog .

Biological Activity

3'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a cyano group and a dioxane moiety, suggests possible interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H21NO3

- Molecular Weight : 287.35 g/mol

- CAS Number : 898756-76-8

- Appearance : Clear oily liquid

- Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anti-cancer agent and its effects on neurotransmitter systems.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects on various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Example A | MCF-7 (Breast) | 9.28 |

| Example B | A549 (Lung) | 7.9 |

| Example C | HCT116 (Colorectal) | 12.0 |

While specific data on this compound is limited, the structural similarity to known anticancer agents suggests it may possess comparable activity .

Neurotransmitter Interaction

The compound's potential influence on neurotransmitter systems is another area of interest. Preliminary research indicates that compounds with dioxane structures can modulate neurotransmitter release and uptake. This could imply that this compound might impact synaptic transmission and neurochemical balance .

The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : The ability to interact with neurotransmitter receptors may lead to alterations in signaling pathways associated with mood and cognition.

Case Studies

Several studies have explored the pharmacological properties of structurally similar compounds:

-

Study on Antiproliferative Effects :

- Researchers evaluated a series of dioxane derivatives for their ability to inhibit cancer cell growth.

- Results indicated that modifications to the dioxane ring significantly affected potency.

-

Neurotransmitter Release Assay :

- A study investigated how dioxane-based compounds influenced dopamine release in neuronal cultures.

- Findings suggested a dose-dependent increase in dopamine levels upon treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the butyrophenone core. For example, brominated analogs (e.g., 3'-bromo derivatives) are synthesized via Friedel-Crafts acylation followed by halogenation . Optimization includes controlling temperature (e.g., 0–5°C for nitration steps) and using anhydrous solvents to minimize side reactions. Catalysts like Lewis acids (AlCl₃) or phase-transfer agents may enhance yields. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze ¹H/¹³C NMR for cyano (δ ~110-120 ppm in ¹³C) and dioxane ring signals (δ ~1.2 ppm for dimethyl groups in ¹H) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₇H₂₁NO₃: 288.1594) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal; consult institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., microbial strain variability or solvent effects). To address this:

- Standardize Assays : Use reference antibiotics (e.g., ciprofloxacin) as positive controls in antimicrobial studies .

- Solvent Compatibility : Test activity in DMSO vs. aqueous buffers to rule out solvent interference.

- Dose-Response Curves : Perform IC₅₀/EC₅₀ analyses across multiple replicates to ensure reproducibility .

Q. What strategies are effective for modifying the dioxane ring to enhance pharmacological properties?

- Methodological Answer :

- Ring Substitution : Replace dimethyl groups with trifluoromethyl or ester moieties to alter lipophilicity (logP) .

- Stereochemical Control : Use chiral catalysts (e.g., BINOL derivatives) during dioxane ring formation to generate enantiopure analogs .

- Stability Testing : Assess hydrolytic stability under physiological pH (e.g., pH 7.4 buffer at 37°C) to guide structural optimizations .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to cytochrome P450 or microbial enzymes. Focus on the cyano and dioxane groups as key pharmacophores .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2.0 Å indicates robust interactions) .

- QSAR : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and H-bond acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.